But-2-ynyl-cyclohexyl-amine
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Overview
Description
But-2-ynyl-cyclohexyl-amine is an organic compound with the molecular formula C10H17N. It is characterized by the presence of a cyclohexyl group attached to an amine group, with a but-2-ynyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of But-2-ynyl-cyclohexyl-amine typically involves the reaction of cyclohexylamine with a but-2-yne derivative. One common method is the alkylation of cyclohexylamine with 2-butyne-1,4-diol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Types of Reactions:
Reduction: The compound can be reduced to form saturated amines, where the alkyne group is hydrogenated to an alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
But-2-ynyl-cyclohexyl-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of But-2-ynyl-cyclohexyl-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides . These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but lacks the but-2-ynyl group.
But-2-ynyl-amine: Similar structure but lacks the cyclohexyl group.
Cyclohexyl-ethyl-amine: Similar structure but with an ethyl group instead of the but-2-ynyl group.
Uniqueness: But-2-ynyl-cyclohexyl-amine is unique due to the presence of both the cyclohexyl and but-2-ynyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
Properties
IUPAC Name |
N-but-2-ynylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-3-9-11-10-7-5-4-6-8-10/h10-11H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTIWUUGQBIURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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